2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA, CAS: 36405-47-7) is a specialty semifluorinated monomer characterized by a medium-length fluoroalkyl side chain. In industrial and laboratory procurement, it is primarily selected to impart high hydrophobicity, low refractive index (n20/D ~1.361), and excellent weatherability to acrylic and urethane polymer systems . Positioned structurally between short-chain trifluoroethyl methacrylate (TFEMA) and long-chain perfluoroalkyl monomers, HFBMA offers an optimal baseline of steric hindrance and fluorine density, making it a critical precursor for advanced coatings, dielectric nanocomposites, and precision optics.
Generic substitution of HFBMA with non-fluorinated baselines like methyl methacrylate (MMA) results in a catastrophic loss of surface energy reduction, rendering the final polymer vulnerable to moisture and fouling[1]. Conversely, substituting HFBMA with shorter-chain analogs like TFEMA drastically accelerates polymerization kinetics, which can compromise molecular weight control and dispersity in living polymerizations [2]. Furthermore, utilizing longer-chain perfluoroalkyl methacrylates often induces excessive side-chain crystallization and phase separation, which degrades the optical transparency and mechanical flexibility required for high-performance films [1]. HFBMA is strictly required when a precise balance of processability, controlled reactivity, and high fluorine content is non-negotiable.
Incorporating HFBMA into standard acrylic matrices drastically alters surface energy. In a poly(MMA-BA) system, the addition of 20.04% HFBMA increased the water contact angle from a baseline of 92° to over 108°, transforming a hydrophilic surface into a highly hydrophobic barrier [1].
| Evidence Dimension | Water Contact Angle (WCA) |
| Target Compound Data | 108.2° - 109.3° (with 20.04% HFBMA) |
| Comparator Or Baseline | 92° (Unmodified MMA-BA baseline) |
| Quantified Difference | >16° increase in water contact angle |
| Conditions | Copolymerized film on stone/glass substrates |
Justifies the procurement of HFBMA for protective coatings where standard acrylics fail to prevent moisture ingress.
In Lewis Pair Polymerization (LPP), the medium-length fluoroalkyl chain of HFBMA provides optimal steric hindrance compared to shorter analogs. While TFEMA polymerizes extremely rapidly (quantitative conversion in 60 min), HFBMA achieves quantitative conversion in ~180 min[1]. This controlled rate allows for the synthesis of ultrahigh-molecular-weight polymers (Mn up to 1300 kg/mol) with exceptionally low dispersities (Đ = 1.01–1.10) [1].
| Evidence Dimension | Polymerization Time to Quantitative Conversion |
| Target Compound Data | ~180 minutes (HFBMA) |
| Comparator Or Baseline | 60 minutes (TFEMA) |
| Quantified Difference | 3x slower, highly controlled kinetic profile |
| Conditions | Lewis Pair Polymerization using MeAl(BHT)2/ItBu catalyst at room temperature |
Essential for researchers and manufacturers needing precise architectural control and low dispersity in advanced fluoropolymer synthesis.
HFBMA is highly effective as a shell material for inorganic nanoparticles to improve dispersion in fluoropolymer matrices. When Barium Titanate (BTO) nanoparticles are coated with PHFBMA, the fluorine-containing segments strongly interact with P(VDF-HFP) matrices[1]. This core-shell strategy overcomes agglomeration seen in unmodified BTO blends, boosting the nanocomposite's discharge efficiency from ~62% to ~78% [1].
| Evidence Dimension | Discharge Efficiency |
| Target Compound Data | ~78% (Fluoroalkyl methacrylate core-shell BTO) |
| Comparator Or Baseline | ~62% (Conventional solution-blended BTO) |
| Quantified Difference | 16% absolute increase in discharge efficiency |
| Conditions | BTO nanoparticles dispersed in P(VDF-HFP) dielectric matrix |
Proves HFBMA's value as a surface-modification monomer for high-performance electronic and energy-storage dielectrics.
HFBMA enables the creation of highly stable complex polymer architectures. When polymerized into star-shaped configurations via Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), the resulting HFBMA-based polymers exhibit significantly enhanced thermal resistance, with thermal decomposition temperatures (TID) increasing from 256 °C for linear PHFBMA up to 306 °C for the star-shaped architectures [1].
| Evidence Dimension | Thermal Decomposition Temperature (TID) |
| Target Compound Data | Up to 306 °C (Star-shaped HFBMA polymers) |
| Comparator Or Baseline | 256 °C (Linear HFBMA baseline) |
| Quantified Difference | 50 °C increase in thermal stability |
| Conditions | Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) |
Demonstrates that HFBMA is highly compatible with advanced ATRP techniques to produce high-temperature resistant materials.
Utilizing HFBMA as a comonomer in acrylic systems to formulate highly transparent, moisture-resistant coatings for cultural heritage conservation, marine anti-fouling, and architectural protection [1].
Leveraging the controlled polymerization kinetics of HFBMA in Lewis Pair Polymerization to manufacture ultrahigh-molecular-weight elastomers and specialty plastics with narrow dispersity[2].
Employing HFBMA to synthesize core-shell inorganic fillers (e.g., BTO nanoparticles), ensuring optimal dispersion and high discharge efficiency in fluoropolymer-based advanced capacitors [3].
Flammable;Irritant